molecular formula C11H16Cl2N2 B2679982 1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride CAS No. 1909316-65-9

1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride

Cat. No.: B2679982
CAS No.: 1909316-65-9
M. Wt: 247.16
InChI Key: RPZAWEGMTIKSEH-UHFFFAOYSA-N
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Description

1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This spirocyclic indole scaffold is of significant interest in the development of novel therapeutic agents, particularly as a core structure in potential antineoplastic compounds . The spiro[indole-3,3'-pyrrolidine] framework serves as a privileged scaffold for designing potent inhibitors of protein-protein interactions, notably in the development of small-molecule MDM2-p53 inhibitors, which represent a promising approach for the treatment of cancers with wild-type p53 . Furthermore, this class of compounds has been identified as a new chemotype for central nervous system targets, showing high affinity for 5-HT₆ receptors, implicating its utility in neuropsychiatric disorder research . The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various in vitro biological assay systems. This product is intended for research applications as a key synthetic intermediate or a precursor for further structural optimization. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,3'-pyrrolidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c1-2-4-10-9(3-1)11(8-13-10)5-6-12-7-11;;/h1-4,12-13H,5-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAWEGMTIKSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CNC3=CC=CC=C23.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride typically involves the reaction of indole derivatives with pyrrolidine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile or halogen used .

Scientific Research Applications

Medicinal Chemistry

1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown promising results in inhibiting the growth of breast and lung cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. This suggests its potential as a lead compound in the development of new antibiotics.

Biological Research

The compound's interaction with various biological targets has been a focal point in recent studies:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For example, studies have reported its effect on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Neuroprotective Effects : Preliminary research indicates that 1,2-Dihydrospiro[indole-3,3'-pyrrolidine] may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Material Science

The unique structural characteristics of this compound make it suitable for applications beyond medicinal chemistry:

  • Organic Electronics : Due to its electron-donating properties, this compound can serve as a building block in the synthesis of organic semiconductors and photovoltaic materials. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .
  • Polymerization Initiators : The compound's reactivity allows it to function as an initiator in photopolymerization processes, which are essential in developing advanced materials for coatings and adhesives .

Case Studies

Several case studies highlight the diverse applications of this compound:

Study FocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 μM .
Antimicrobial EfficacyExhibited strong activity against MRSA and other pathogenic bacteria with MIC values ranging from 1 to 7.8 μg/mL.
Neuroprotective MechanismsShowed potential in reducing oxidative stress markers in neuronal cell cultures .
Organic ElectronicsSuccessfully incorporated into polymer matrices enhancing charge transport properties in OLED applications .

Mechanism of Action

The mechanism of action of 1,2-Dihydrospiro[indole-3,3’-pyrrolidine] dihydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring System Key Properties
This compound C₁₁H₁₄Cl₂N₂ 265.16 Pyrrolidine ring, unsubstituted High purity (≥97%), commercial availability
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one C₁₂H₁₃ClN₂O 236.7 Piperidine ring, 6-Cl substituent Requires stringent safety protocols; no acute toxicity data
2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride C₁₂H₁₃ClN₄O 249.7 Pyrrolidine ring, 4'-CN substituent Discontinued commercial product; 98% purity
6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-2-one hydrochloride C₁₁H₁₂BrClN₂O 303.59 Pyrrolidine ring, 6-Br substituent Specialized synthetic intermediate; limited availability

Commercial Availability and Pricing

  • 1,2-Dihydrospiro[indole-3,3'-pyrrolidine]-2-one hydrochloride : Priced at €1,179.00/g (bulk) and €469.00/100mg .
  • Carbonitrile derivative : Discontinued, indicating niche research applications .

Functional Group Impact on Reactivity

  • Chlorine/Bromine substituents : Enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Piperidine vs. Pyrrolidine rings : Piperidine analogues exhibit altered pharmacokinetics due to increased ring size and basicity .

Research and Development Insights

  • Kinase inhibitor applications: Methoxy- and trifluoroacetyl-substituted derivatives show promise in targeting kinases, with IC₅₀ values in nanomolar ranges .
  • Safety gaps: Limited ecotoxicological or chronic toxicity data for most spiroindoles .

Biological Activity

1,2-Dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride is a spiro compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity through detailed data analysis, case studies, and relevant research findings.

  • Molecular Formula : C11H16Cl2N2
  • IUPAC Name : spiro[1,2-dihydroindole-3,3'-pyrrolidine]; dihydrochloride
  • CAS Number : 1909316-65-9

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways, although the precise mechanisms remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Below is a summary of its effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Notes
Staphylococcus aureus (MRSA)0.98 μg/mLHigh efficacy against resistant strains .
Escherichia coliNot effectiveNo significant activity observed .
Candida albicansModerate activity (MIC: 7.80 μg/mL)Some derivatives showed enhanced antifungal effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Effect
A549 (Lung cancer)12.3Significant antiproliferative effect .
MCF7 (Breast cancer)Not sensitiveNo cytotoxic effects observed .
HCT116 (Colon cancer)36.5Moderate cytotoxicity noted .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was found to inhibit the growth of MRSA effectively. The study utilized a broth microdilution method to determine MIC values and highlighted the compound's potential as a lead structure for developing new antibiotics against resistant bacterial strains.

Case Study 2: Anticancer Potential

Another research effort focused on evaluating the anticancer potential of this compound against multiple human cancer cell lines using the MTT assay. Results indicated that while some cell lines exhibited sensitivity to treatment, others did not respond significantly, suggesting a need for further structural optimization to enhance efficacy.

Q & A

Q. What are the recommended synthetic routes for 1,2-dihydrospiro[indole-3,3'-pyrrolidine] dihydrochloride, and how can purity be optimized?

The compound is synthesized via multicomponent reactions, such as the interrupted Ugi cascade reaction using 3-(2-isocyanethyl)indoles, aldehydes, and secondary amines. This method achieves high diastereoselectivity (up to 90% yield) and requires purification via silica gel chromatography (e.g., 4% MeOH in CH₂Cl₂) . Purity optimization involves HPLC analysis (≥97% purity) and adherence to specifications like those in (NLT 97%).

Q. Which analytical techniques are critical for characterizing this spirocyclic compound?

Key techniques include:

  • NMR spectroscopy : For structural confirmation (e.g., distinguishing spirocyclic vs. linear isomers).
  • Mass spectrometry : To verify molecular weight (C₁₁H₁₂N₂O, MW 188.23) and detect impurities .
  • HPLC : To assess purity and monitor stability under storage conditions (e.g., room temperature, inert atmosphere) .

Q. How should researchers handle stability and storage concerns?

The compound is stable under normal conditions but degrades upon exposure to strong oxidizers. Recommended storage includes:

  • Temperature: 2–8°C in airtight containers.
  • Protection from light and moisture .

Advanced Research Questions

Q. What strategies improve diastereoselectivity in spiro[indole-pyrrolidine] synthesis?

Diastereoselectivity is enhanced by:

  • Reagent choice : Use of bulky amines (e.g., pyrrolidine) to sterically control ring closure.
  • Solvent optimization : Polar aprotic solvents (e.g., CH₂Cl₂) favor spirocyclization over side reactions .
  • Temperature control : Lower temperatures reduce kinetic byproduct formation.

Q. How can computational modeling aid in predicting biological activity or reaction pathways?

Density Functional Theory (DFT) simulations can:

  • Predict electron density distribution in the spirocyclic core, guiding functionalization for target binding.
  • Model transition states in cascade reactions to optimize stereochemical outcomes .
  • Correlate structural features (e.g., substituents on the indole ring) with bioactivity (e.g., kinase inhibition) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key challenges include:

  • Catalyst selection : Asymmetric catalysis (e.g., chiral Brønsted acids) for enantioselective spirocyclization.
  • Byproduct management : Scalable purification techniques (e.g., preparative HPLC or crystallization).
  • Process reproducibility : Reaction monitoring via in-situ FTIR or NMR to ensure batch consistency .

Q. How does the spirocyclic structure influence pharmacological properties compared to linear analogs?

The spiro architecture:

  • Enhances metabolic stability by restricting conformational flexibility.
  • Improves selectivity for target proteins (e.g., kinases) due to reduced off-target interactions.
  • Modulates solubility via the dihydrochloride salt form, as noted in related compounds (e.g., risperidone intermediates) .

Methodological Considerations

Q. What protocols are recommended for toxicity and ecotoxicity assessments?

  • In vitro assays : Use hepatic microsomes to study metabolic pathways and potential reactive metabolites.
  • Ecotoxicity testing : Follow OECD guidelines for biodegradation and bioaccumulation studies, though data gaps exist for this compound .
  • Toxicity extrapolation : Compare with structurally similar compounds (e.g., 3,3'-dimethylbenzidine dihydrochloride) known to cause reproductive toxicity in rodents .

Q. How can researchers validate synthetic intermediates in complex multicomponent reactions?

  • Isolation and characterization : Intermediate trapping (e.g., via quenching) followed by LC-MS/NMR.
  • Mechanistic probes : Isotopic labeling (e.g., ¹³C-aldehydes) to track bond formation in cascade reactions .

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